molecular formula C8H9FN2O2 B13683909 4-Fluoro-3-methoxybenzohydrazide

4-Fluoro-3-methoxybenzohydrazide

Cat. No.: B13683909
M. Wt: 184.17 g/mol
InChI Key: ULTXOMHRHJUESW-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzohydrazide is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxybenzohydrazide typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-Fluoro-3-methoxybenzaldehyde+Hydrazine hydrateThis compound\text{4-Fluoro-3-methoxybenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4-Fluoro-3-methoxybenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products:

    Oxidation: Oxadiazole derivatives.

    Reduction: Various hydrazine derivatives.

    Substitution: Substituted benzohydrazides with different functional groups.

Scientific Research Applications

4-Fluoro-3-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: This compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxybenzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the fluorine and methoxy groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxybenzohydrazide
  • 4-Fluoro-3-methoxybenzaldehyde
  • 4-Fluoro-3-methoxybenzonitrile

Comparison: 4-Fluoro-3-methoxybenzohydrazide is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the hydrazide group allows it to participate in specific reactions that other derivatives may not undergo.

Properties

IUPAC Name

4-fluoro-3-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-7-4-5(8(12)11-10)2-3-6(7)9/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTXOMHRHJUESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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